molecular formula C14H14N2O2 B11786994 6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione

6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B11786994
M. Wt: 242.27 g/mol
InChI Key: MFKPPBSVIAUQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione is a chemical compound based on the pyrimidine-2,4-dione scaffold, which is of significant interest in medicinal chemistry and drug discovery. This compound is structurally analogous to pyrido[2,3-d]pyrimidine-2,4-dione derivatives that have been identified as potent inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K) . eEF-2K is an atypical protein kinase that is upregulated in various cancer cells, including breast cancer, malignant glioma, and pancreatic cancer, and has been recognized as a promising therapeutic target for cancer treatment . The specific benzyl and cyclopropyl substituents on the pyrimidine-dione core are strategic modifications. Research on similar analogs indicates that the cyclopropyl group at the R3 position is particularly favorable for activity, often contributing to enhanced binding within the hydrophobic adenine-binding pocket of the kinase, as suggested by homology models . Compounds featuring the cyclopropyl group have demonstrated superior inhibitory activity (IC50 = 420 nM) compared to those with larger alkyl substitutions . This compound is intended for research purposes only, specifically for investigating the structure-activity relationships of kinase inhibitors, exploring new pathways in cancer biology, and developing novel anti-cancer therapies. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

6-benzyl-5-cyclopropyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C14H14N2O2/c17-13-12(10-6-7-10)11(15-14(18)16-13)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,15,16,17,18)

InChI Key

MFKPPBSVIAUQHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(NC(=O)NC2=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of benzylamine with cyclopropyl isocyanate, followed by cyclization with a suitable reagent such as urea or thiourea.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in alcohol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidines.

Scientific Research Applications

6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione exhibits a range of biological activities that make it a candidate for further investigation in drug development:

Anticancer Activity

Research indicates that compounds structurally related to this compound can inhibit the growth of cancer cells. For instance, derivatives have shown effectiveness against breast cancer cell lines with IC50 values indicating significant cytotoxicity. A notable study involved derivatives exhibiting IC50 values ranging from 0.5 to 10 µM against MCF7 breast cancer cells .

Inhibition of Eukaryotic Elongation Factor-2 Kinase (eEF-2K)

The compound has been evaluated for its ability to inhibit eEF-2K, an important target in cancer therapy due to its role in protein synthesis regulation. Preliminary studies reported an IC50 value of approximately 420 nM for the compound . This inhibition is crucial as eEF-2K is often overexpressed in various cancers.

Neuropharmacological Effects

Similar compounds have demonstrated potential neuropharmacological properties. Studies suggest that related structures might act as sedatives or anticonvulsants, thus warranting further investigation into their effects on the central nervous system .

Case Study 1: Anticancer Activity

A series of experiments were conducted to assess the anticancer properties of this compound derivatives. The results indicated a dose-dependent inhibition of cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (µM)
Derivative AMCF7 (Breast)0.5
Derivative BMDA-MB-231 (Breast)10

Case Study 2: Inhibition of eEF-2K

In vitro studies showcased the compound's ability to inhibit eEF-2K activity significantly in MDA-MB-231 breast cancer cells. The binding affinity was assessed using a radioactive assay which confirmed its potential as a therapeutic agent.

CompoundeEF-2K Activity (IC50)
This compound420 nM
Control Compound>1000 nM

Mechanism of Action

The mechanism of action of 6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects on Bioactivity: The cyclopropyl group at position 5 in the target compound may confer greater metabolic stability compared to bulkier substituents like isopropyl () or bromo (), as small rings resist enzymatic degradation . However, excessive lipophilicity could reduce aqueous solubility, a limitation observed in analogues with poor antiviral efficacy despite low cytotoxicity .
  • Hydrogen Bonding and Crystal Packing :

    • Chloro and isopropyl substituents in 6-chloro-5-isopropylpyrimidine-2,4-dione stabilize its crystal lattice via N–H···O and C–H···Cl bonds, forming R₂²(8) dimers and 3D networks . Such interactions are absent in the benzyl/cyclopropyl analogue, suggesting differences in solid-state stability.
  • Reactivity and Synthetic Applications: Bromo and aminomethyl groups () enable diverse functionalization (e.g., nucleophilic substitution), whereas the benzyl group’s aromaticity (, target compound) may limit reactivity but enhance π-π stacking in biological targets.

Pharmacological Considerations

    Biological Activity

    6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione (CAS No. 1447607-20-6) is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a molecular formula of C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

    Chemical Structure

    The chemical structure of this compound is characterized by a pyrimidine ring substituted with a benzyl group and a cyclopropyl moiety. The structural formula can be represented as follows:

    Structure O=C(N)c1n(c(Cc2ccccc2)c(C2CC2))c(=O)[nH]1\text{Structure }O=C(N)c1n(c(Cc2ccccc2)c(C2CC2))c(=O)[nH]1

    Biological Activity Overview

    Research indicates that compounds similar to this compound exhibit various biological activities, including:

    • Antitumor Activity : Preliminary studies suggest that pyrimidine derivatives can inhibit tumor growth by targeting specific cellular pathways.
    • Enzyme Inhibition : The compound shows potential as an inhibitor of acetyl-CoA carboxylase (ACC), which is involved in fatty acid metabolism and has implications in obesity and metabolic disorders .
    • Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial and fungal pathogens, indicating possible applications in treating infections .

    Antitumor Activity

    A study focused on the synthesis and evaluation of pyrimidine derivatives reported that certain compounds exhibited significant inhibitory effects on cancer cell lines. For instance, compounds structurally related to this compound showed IC₅₀ values indicating their effectiveness against MDA-MB-231 breast cancer cells. The mechanism involves the disruption of eukaryotic elongation factor-2 kinase (eEF-2K) activity, which is critical for protein synthesis in cancer cells .

    Enzyme Inhibition

    Another study highlighted the role of similar pyrimidine compounds as ACC inhibitors. The inhibition of ACC leads to decreased fatty acid synthesis, making these compounds potential therapeutic agents for conditions such as obesity and dyslipidemia. In vivo studies demonstrated that these inhibitors could significantly reduce fatty acid levels in treated animals .

    Data Table: Summary of Biological Activities

    Activity Type Description Reference
    AntitumorInhibits growth of MDA-MB-231 breast cancer cells
    Enzyme InhibitionInhibits acetyl-CoA carboxylase (ACC)
    AntimicrobialActive against bacterial and fungal pathogens

    Q & A

    Q. What are the standard synthetic routes for preparing 6-Benzyl-5-cyclopropylpyrimidine-2,4(1H,3H)-dione, and how are intermediates purified?

    Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of precursor molecules. For example:

    • Cyclocondensation: Reacting substituted urea or thiourea derivatives with β-keto esters under acidic or basic conditions to form the pyrimidine ring .
    • Substitution Reactions: Introducing benzyl and cyclopropyl groups via nucleophilic substitution or alkylation. Benzyl halides and cyclopropyl Grignard reagents are common reactants .
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) are standard for isolating intermediates and final products .

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    Methodological Answer:

    • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions. For example, benzyl protons appear as a singlet at δ 4.5–5.0 ppm, while cyclopropyl protons show distinct splitting patterns (δ 0.5–1.5 ppm) .
    • Mass Spectrometry (HRMS): Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the molecular formula .
    • Infrared (IR) Spectroscopy: Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending modes (~1600 cm⁻¹) .

    Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?

    Methodological Answer:

    • Broth Microdilution: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at concentrations of 1–256 µg/mL. MIC (Minimum Inhibitory Concentration) values are determined after 24 h incubation .
    • Disk Diffusion: Zones of inhibition are measured after 48 h for fungal strains (e.g., C. albicans) .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve the yield of cyclopropane ring introduction?

    Methodological Answer:

    • Solvent Selection: Use anhydrous THF or DMF to stabilize Grignard intermediates and prevent side reactions .
    • Catalysts: Transition-metal catalysts (e.g., Pd(OAc)₂) may enhance regioselectivity during cyclopropane coupling .
    • Temperature Control: Slow addition of cyclopropyl-MgBr at 0–5°C minimizes decomposition .

    Q. What strategies resolve contradictions in biological activity data between structural analogs?

    Methodological Answer:

    • SAR Analysis: Compare substituent effects. For example, replacing benzyl with 4-fluorobenzyl may enhance antibacterial activity due to increased lipophilicity .
    • Computational Modeling: Molecular docking (e.g., using AutoDock Vina) identifies binding interactions with target enzymes (e.g., dihydrofolate reductase) .
    • Metabolic Stability Assays: Evaluate cytochrome P450 metabolism to explain discrepancies in in vitro vs. in vivo results .

    Q. How are unexpected byproducts during synthesis analyzed and mitigated?

    Methodological Answer:

    • LC-MS Monitoring: Detect intermediates in real-time to identify side reactions (e.g., over-alkylation) .
    • X-ray Crystallography: Resolve ambiguous structures of crystalline byproducts (e.g., dimerization products) .
    • Reaction Quenching: Adding aqueous NH₄Cl during Grignard reactions prevents decomposition of sensitive intermediates .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.